BenchChemオンラインストアへようこそ!

(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine

Chiral resolution Enantiomeric excess Asymmetric synthesis

(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine (CAS 222987-13-5) is a single-enantiomer, N-Boc-protected pyrrolidine derivative bearing a 3-carboxyphenoxy substituent at the C3 position. With molecular formula C₁₆H₂₁NO₅ and a molecular weight of 307.34 g/mol, this compound serves as a versatile chiral building block in medicinal chemistry and pharmaceutical intermediate synthesis.

Molecular Formula C16H21NO5
Molecular Weight 307.34 g/mol
CAS No. 222987-13-5
Cat. No. B1373916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine
CAS222987-13-5
Molecular FormulaC16H21NO5
Molecular Weight307.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-7-13(10-17)21-12-6-4-5-11(9-12)14(18)19/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,19)/t13-/m0/s1
InChIKeySXRIFGDPTJFUDM-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine (CAS 222987-13-5): Chiral Pyrrolidine Building Block for Asymmetric Synthesis


(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine (CAS 222987-13-5) is a single-enantiomer, N-Boc-protected pyrrolidine derivative bearing a 3-carboxyphenoxy substituent at the C3 position [1]. With molecular formula C₁₆H₂₁NO₅ and a molecular weight of 307.34 g/mol, this compound serves as a versatile chiral building block in medicinal chemistry and pharmaceutical intermediate synthesis . Its defining features include a defined (S)-stereochemistry at the pyrrolidine C3, a Boc protecting group amenable to orthogonal deprotection, and a free carboxylic acid handle for amide coupling or further derivatization .

Why (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine Cannot Be Replaced by Racemate or Positional Isomers


Generic substitution of (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine with the racemic mixture (CAS 250681-87-9) or the (R)-enantiomer (CAS 222987-19-1) introduces stereochemical ambiguity that propagates through every downstream synthetic step, potentially compromising enantiomeric excess of final drug candidates and confounding structure-activity relationships [1]. The 3-carboxy (meta) substitution pattern confers distinct electronic and steric properties relative to the 4-carboxy (para) isomer (CAS 952589-12-7) or the 2-carboxy (ortho) analog, with documented differences in hydrogen-bonding geometry and receptor recognition in related pyrrolidine-based antagonist series [2]. Substitution with the deprotected analog 3-(pyrrolidin-3-yloxy)benzoic acid (CAS 1123169-10-7) eliminates the Boc protecting group, removing the orthogonal protection strategy essential for selective amide bond formation in multi-step syntheses [3].

Quantitative Differentiation Evidence for (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine (CAS 222987-13-5)


Enantiomeric Purity: (S)-Enantiomer (CAS 222987-13-5) vs. Racemic Mixture (CAS 250681-87-9)

The (S)-enantiomer (CAS 222987-13-5) is supplied as a single stereoisomer with vendor-reported purity of ≥96% to ≥98% , whereas the racemate (CAS 250681-87-9) is a 1:1 mixture of (S)- and (R)-enantiomers. The racemate provides zero enantiomeric enrichment (0% ee), requiring costly chiral chromatographic separation or asymmetric synthesis to obtain enantiopure material . Direct procurement of the (S)-enantiomer eliminates the need for post-purchase chiral resolution steps, reducing process development time and material waste.

Chiral resolution Enantiomeric excess Asymmetric synthesis

Stereochemical Identity: (S)-Enantiomer (222987-13-5) vs. (R)-Enantiomer (222987-19-1)

The (S)-enantiomer (CAS 222987-13-5) and (R)-enantiomer (CAS 222987-19-1) are distinct chemical entities with identical molecular formulas (C₁₆H₂₁NO₅), molecular weights (307.34 g/mol), and computed properties (XLogP3 = 2.5, TPSA = 76.1 Ų) [1][2], yet they exhibit opposite optical rotation and fundamentally different three-dimensional spatial arrangements. In chiral biological environments such as enzyme active sites or receptor binding pockets, enantiomers typically display differential binding affinities; literature on related 4-carboxyphenoxy-pyrrolidine-2-carboxylic acid glutamate receptor antagonists demonstrates that (2S,4R) and (2R,4S) enantiomers exhibit distinct pharmacological profiles with Ki values differing by orders of magnitude [3].

Chiral discrimination Stereospecific binding Enantiomer differentiation

Substitution Pattern: 3-Carboxy (Meta) vs. 4-Carboxy (Para) Phenoxy Isomer

The 3-carboxyphenoxy (meta) substitution pattern in the target compound (CAS 222987-13-5) positions the carboxylic acid group at a 120° angle relative to the ether linkage, whereas the 4-carboxy (para) isomer (CAS 952589-12-7) places the acid group at 180° [1]. In the context of kainate receptor (GluK1) antagonist design, structure-activity relationship (SAR) studies on 4-substituted pyrrolidine-2-carboxylic acids demonstrated that the tethering atom linking the pyrrolidine ring and phenyl ring, along with phenyl ring substituent position, critically controls receptor subtype selectivity [2]. The meta-carboxy orientation presents distinct hydrogen-bond donor/acceptor geometry compared to the para isomer, with predicted differences in molecular recognition that cannot be compensated by simple isosteric replacement.

Positional isomer Regioisomer SAR Carboxy group orientation

Boc Protection Strategy: Protected Intermediate vs. Deprotected Free Amine

The Boc protecting group in (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine enables selective deprotection under acidic conditions (TFA or HCl/dioxane) to reveal the free pyrrolidine amine, while the carboxylic acid handle remains available for orthogonal amide coupling [1]. In contrast, the deprotected analog 3-(pyrrolidin-3-yloxy)benzoic acid (CAS 1123169-10-7) presents both amine and carboxylic acid functionalities simultaneously, requiring additional protection/deprotection steps that reduce overall synthetic yield [2]. The Boc group also enhances organic solubility (XLogP3 = 2.5 for the Boc-protected compound vs. predicted XLogP3 ≈ 0.8 for the deprotected zwitterionic form), facilitating solution-phase chemistry and chromatographic purification [1].

Orthogonal protection Solid-phase synthesis Amide coupling selectivity

O-Linked vs. C-Linked Pyrrolidine-Benzoic Acid Scaffolds: Ether vs. Direct Carbon Connectivity

The target compound features an O-linked ether tether between the pyrrolidine ring and the benzoic acid moiety, whereas the C-linked analog 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid (CAS not separately verified) employs a direct C–C bond . SAR studies on related GluK1 antagonists demonstrated that the chemical nature of the tethering atom (C, O, or S) critically influences receptor selectivity profiles; the oxygen tether in (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acid conferred distinct binding properties compared to carbon-tethered analogs [1]. The ether linkage also introduces conformational flexibility via rotation around the C–O–C bonds, providing a different pharmacophoric geometry than the more rigid C-linked scaffold.

Tether atom SAR Ether linkage Metabolic stability

Procurement-Relevant Application Scenarios for (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine (CAS 222987-13-5)


Chiral Intermediate for Kinase Inhibitor Synthesis Requiring Defined (S)-Stereochemistry

Based on its defined (S)-stereochemistry and orthogonal Boc/carboxylic acid protection, this compound is suited as a chiral building block for synthesizing pyrrolidine-containing kinase inhibitors where the C3 stereochemistry is pharmacophorically critical [1]. The ≥96% enantiomeric purity ensures downstream API enantiomeric excess meets ICH Q6A guidelines for chiral drug substances. Potential targets include IKK-beta inhibitors, where structurally related Boc-protected pyrrolidine-ether-benzoic acid scaffolds have demonstrated nanomolar potency (IC50 = 158 nM) [2].

Fragment-Based Drug Discovery (FBDD) Using meta-Carboxyphenoxy Pyrrolidine Scaffolds

The 3-carboxyphenoxy (meta) substitution pattern provides a distinct hydrogen-bonding geometry compared to para isomers, making this compound valuable for fragment library construction targeting receptors with defined carboxylate-binding pockets such as ionotropic glutamate receptors [1]. The carboxylic acid handle allows direct amide coupling to diverse amine fragments without additional deprotection steps, streamlining fragment elaboration workflows [1].

Solid-Phase Peptide Mimetic Synthesis Requiring Orthogonal N-Boc Protection

The Boc protecting group enables compatibility with solid-phase peptide synthesis (SPPS) protocols using Fmoc chemistry, where the Boc group remains stable to piperidine deprotection conditions [1]. The carboxylic acid can be activated for on-resin coupling, and subsequent Boc removal (TFA) releases the free amine for further chain elongation or cyclization, facilitating the construction of peptidomimetic macrocycles and constrained peptide analogs [2].

Receptor Antagonist Pharmacophore Exploration via O-Linked Ether Scaffold

The O-linked ether tether between the pyrrolidine and benzoic acid moieties offers distinct conformational and electronic properties compared to C-linked or S-linked analogs [1]. Published SAR on related 4-carboxyphenoxy-pyrrolidine-2-carboxylic acids demonstrates that the oxygen tether significantly influences kainate receptor subtype selectivity (GluK1 Ki = 4 μM for the 2-carboxy analog) [2], supporting the use of this scaffold for systematic tether-atom SAR campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.